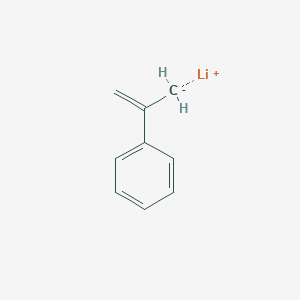
lithium;prop-1-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;prop-1-en-2-ylbenzene is a chemical compound that combines lithium with prop-1-en-2-ylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the lithium reagent and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The lithium atom in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Lithium;prop-1-en-2-ylbenzene has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with specific molecular targets and pathways. The lithium component can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The prop-1-en-2-ylbenzene moiety can interact with cellular membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Lithium;prop-2-en-1-ylbenzene: Similar in structure but with a different position of the double bond.
Lithium;prop-1-en-1-ylbenzene: Another isomer with a different arrangement of the double bond.
Lithium;prop-1-en-3-ylbenzene: A compound with the double bond at a different position in the propyl chain.
Uniqueness
Lithium;prop-1-en-2-ylbenzene is unique due to its specific arrangement of the lithium and prop-1-en-2-ylbenzene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63226-59-5 |
|---|---|
Molecular Formula |
C9H9Li |
Molecular Weight |
124.1 g/mol |
IUPAC Name |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-7H,1-2H2;/q-1;+1 |
InChI Key |
VMJGNZKHGQZLSG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



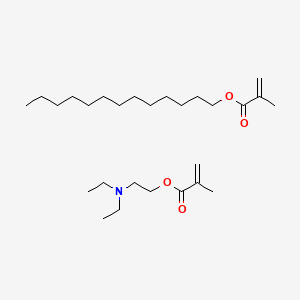
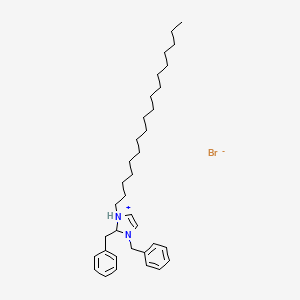
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)


![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
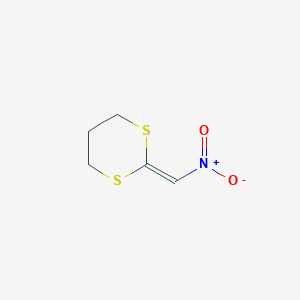
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
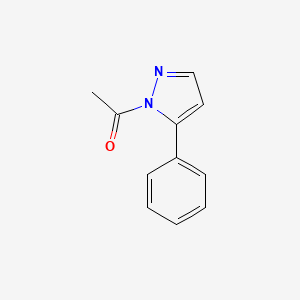
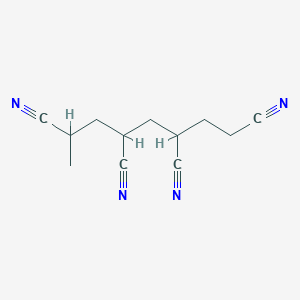
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
